(S)-1-Cyclooctylethan-1-amine
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Overview
Description
(S)-1-Cyclooctylethan-1-amine is a chiral amine compound characterized by a cyclooctyl group attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclooctylethan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 1-cyclooctylethanone using chiral catalysts or reagents to achieve the desired enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce the precursor compounds efficiently.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Cyclooctylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with metal catalysts like palladium on carbon (Pd/C) is frequently employed.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-Cyclooctylethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in enzyme-catalyzed reactions and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Cyclooctylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-1-Cyclooctylethan-1-amine: The enantiomer of (S)-1-Cyclooctylethan-1-amine, with similar chemical properties but different biological activities.
Cyclooctylamine: A simpler analog without the ethyl group, used in various chemical syntheses.
1-Cyclooctylethanol: The alcohol counterpart, which can be converted to the amine through reductive amination.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and chiral recognition processes.
Properties
Molecular Formula |
C10H21N |
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Molecular Weight |
155.28 g/mol |
IUPAC Name |
(1S)-1-cyclooctylethanamine |
InChI |
InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
InChI Key |
HTOLFJDWLXYKSF-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1CCCCCCC1)N |
Canonical SMILES |
CC(C1CCCCCCC1)N |
Origin of Product |
United States |
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